molecular formula C19H18N4OS B10884279 (5Z)-2-(4-phenylpiperazin-1-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(4-phenylpiperazin-1-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B10884279
M. Wt: 350.4 g/mol
InChI Key: IUSGGACHPVGPFC-VKAVYKQESA-N
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Description

(5Z)-2-(4-phenylpiperazin-1-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one is a complex organic compound that features a thiazole ring, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-(4-phenylpiperazin-1-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a halogenated thiazole intermediate reacts with phenylpiperazine.

    Formation of the Pyridine Ring: The pyridine ring is incorporated via condensation reactions involving pyridine aldehydes and thiazole intermediates.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and thiazole rings.

    Reduction: Reduction reactions can occur at the pyridine ring, leading to the formation of dihydropyridine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenyl and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the piperazine and thiazole rings.

    Reduction Products: Dihydropyridine derivatives.

    Substitution Products: Various substituted phenyl and pyridine derivatives.

Scientific Research Applications

(5Z)-2-(4-phenylpiperazin-1-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-phenylpiperazin-1-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • (5Z)-2-(4-phenylpiperazin-1-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one
  • (5Z)-2-(4-methylpiperazin-1-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one
  • (5Z)-2-(4-ethylpiperazin-1-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one

Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the phenyl group attached to the piperazine ring and the pyridine ring’s position. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

(5Z)-2-(4-phenylpiperazin-1-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4-one

InChI

InChI=1S/C19H18N4OS/c24-18-17(14-15-6-4-5-9-20-15)25-19(21-18)23-12-10-22(11-13-23)16-7-2-1-3-8-16/h1-9,14H,10-13H2/b17-14-

InChI Key

IUSGGACHPVGPFC-VKAVYKQESA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C/C4=CC=CC=N4)/S3

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=CC=N4)S3

Origin of Product

United States

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